Cas no 2138049-57-5 (1-(5-Hydroxy-2-methylcyclohexyl)-3-methyl-1,4-dihydropyridin-4-one)

1-(5-Hydroxy-2-methylcyclohexyl)-3-methyl-1,4-dihydropyridin-4-one structure
2138049-57-5 structure
Product name:1-(5-Hydroxy-2-methylcyclohexyl)-3-methyl-1,4-dihydropyridin-4-one
CAS No:2138049-57-5
MF:C13H19NO2
MW:221.29546380043
CID:6343960
PubChem ID:165497418

1-(5-Hydroxy-2-methylcyclohexyl)-3-methyl-1,4-dihydropyridin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-(5-hydroxy-2-methylcyclohexyl)-3-methyl-1,4-dihydropyridin-4-one
    • EN300-1160154
    • 2138049-57-5
    • 1-(5-Hydroxy-2-methylcyclohexyl)-3-methyl-1,4-dihydropyridin-4-one
    • Inchi: 1S/C13H19NO2/c1-9-3-4-11(15)7-12(9)14-6-5-13(16)10(2)8-14/h5-6,8-9,11-12,15H,3-4,7H2,1-2H3
    • InChI Key: BQDXUHCJQCANMP-UHFFFAOYSA-N
    • SMILES: OC1CCC(C)C(C1)N1C=CC(C(C)=C1)=O

Computed Properties

  • Exact Mass: 221.141578849g/mol
  • Monoisotopic Mass: 221.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 40.5Ų

1-(5-Hydroxy-2-methylcyclohexyl)-3-methyl-1,4-dihydropyridin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1160154-1.0g
1-(5-hydroxy-2-methylcyclohexyl)-3-methyl-1,4-dihydropyridin-4-one
2138049-57-5
1g
$0.0 2023-06-08

Additional information on 1-(5-Hydroxy-2-methylcyclohexyl)-3-methyl-1,4-dihydropyridin-4-one

1-(5-Hydroxy-2-methylcyclohexyl)-3-methyl-1,4-dihydropyridin-4-one (CAS No. 2138049-57-5): A Comprehensive Overview

1-(5-Hydroxy-2-methylcyclohexyl)-3-methyl-1,4-dihydropyridin-4-one (CAS No. 2138049-57-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities, including calcium channel blocking properties. The unique structural features of 1-(5-Hydroxy-2-methylcyclohexyl)-3-methyl-1,4-dihydropyridin-4-one make it a promising candidate for various therapeutic applications.

The chemical structure of 1-(5-Hydroxy-2-methylcyclohexyl)-3-methyl-1,4-dihydropyridin-4-one is characterized by a 1,4-dihydropyridine core, substituted with a 5-hydroxy-2-methylcyclohexyl group and a methyl group at the 3-position. The presence of the hydroxyl group in the cyclohexyl ring and the methyl substitution on the pyridine ring contribute to its distinct pharmacological profile. Recent studies have highlighted the importance of these structural elements in modulating the compound's biological activity and selectivity.

In terms of its synthesis, 1-(5-Hydroxy-2-methylcyclohexyl)-3-methyl-1,4-dihydropyridin-4-one can be prepared through a multi-step process involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves the formation of the cyclohexyl ring followed by functionalization to introduce the hydroxyl and methyl groups. The final step involves cyclization to form the 1,4-dihydropyridine ring. Advances in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its evaluation in various biological assays.

The biological activity of 1-(5-Hydroxy-2-methylcyclohexyl)-3-methyl-1,4-dihydropyridin-4-one has been extensively studied in recent years. One of its key properties is its ability to act as a calcium channel blocker, which is crucial for its potential therapeutic applications. Calcium channel blockers are widely used in the treatment of cardiovascular diseases such as hypertension and angina pectoris. The mechanism of action involves blocking the influx of calcium ions into cells, leading to vasodilation and reduced cardiac workload.

In addition to its cardiovascular effects, 1-(5-Hydroxy-2-methylcyclohexyl)-3-methyl-1,4-dihydropyridin-4-one has shown promise in other therapeutic areas. For instance, it has been investigated for its potential neuroprotective properties. Studies have demonstrated that this compound can reduce neuronal damage in models of ischemic stroke and neurodegenerative diseases. The neuroprotective effects are attributed to its ability to modulate intracellular calcium levels and reduce oxidative stress.

The pharmacokinetic properties of 1-(5-Hydroxy-2-methylcyclohexyl)-3-methyl-1,4-dihydropyridin-4-one have also been evaluated. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound is rapidly absorbed after oral administration and has a moderate half-life, making it suitable for once or twice daily dosing regimens. Its low toxicity profile further enhances its potential as a therapeutic agent.

Clinical trials are currently underway to assess the safety and efficacy of 1-(5-Hydroxy-2-methylcyclohexyl)-3-methyl-1,4-dihydropyridin-4-one in various indications. Early-phase trials have demonstrated that it is well-tolerated by patients and shows promising results in reducing blood pressure and improving cardiovascular outcomes. Ongoing studies are exploring its potential in other areas such as neuroprotection and pain management.

The future prospects for 1-(5-Hydroxy-2-methylcyclohexyl)-3-methyl-1,4-dihydropyridin-4-one are promising. Its unique combination of structural features and biological activities positions it as a valuable candidate for further development. Researchers are actively investigating ways to optimize its formulation and delivery methods to enhance its therapeutic potential. Additionally, efforts are being made to identify novel analogs with improved potency and selectivity.

In conclusion, 1-(5-Hydroxy-2-methylcyclohexyl)-3-methyl-1,4-dihydropyridin-4-one (CAS No. 2138049-57-5) represents an exciting advancement in the field of medicinal chemistry and pharmacology. Its potential as a calcium channel blocker with additional neuroprotective properties makes it a promising candidate for various therapeutic applications. Continued research and clinical evaluation will further elucidate its full therapeutic potential and pave the way for new treatment options in cardiovascular and neurological disorders.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd